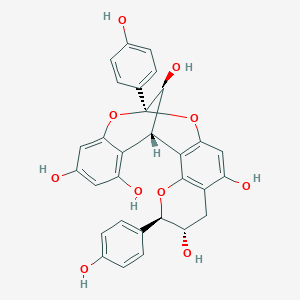

Geranin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Geranin A is a natural product found in Prunus armeniaca and Spenceria ramalana with data available.

Aplicaciones Científicas De Investigación

1. Anti-inflammatory Properties

Geranin A, derived from Geranium sibiricum L, has been shown to possess significant anti-inflammatory properties. It acts by suppressing the expression of inducible nitric oxide synthase (iNOS), reducing reactive oxygen species (ROS) production, and inhibiting the production of pro-inflammatory cytokines. These effects are mediated through the impairment of nuclear factor (NF)-κB translocation and the inhibition of the phosphorylation of Akt in lipopolysaccharide (LPS)-stimulated cells. Additionally, Geranin A induces heme oxygenase-1 (HO-1) expression via activation of the transcription factor Nrf2, highlighting its potential application in inflammatory conditions (Wang et al., 2016).

2. Antioxidant Activity

Geraniin A demonstrates significant in vitro antioxidant activity, as indicated in studies with Geranium niveum. It effectively scavenges various radicals such as ABTS, DPPH, superoxide anion, hydroxyl radical, and hypochlorous acid. The radical scavenging capacity of Geranin A is comparable to that of well-known antioxidants like resveratrol and ascorbic acid in certain assays, indicating its potential therapeutic value in conditions associated with oxidative stress (Maldonado et al., 2005).

3. Antiprotozoal Properties

Geranin A has been identified as an effective antiprotozoal agent. Bioassay-guided fractionation of extracts from Geranium niveum led to the isolation of Geranin A, which was tested against protozoa like Giardia lamblia and Entamoeba histolytica. The discovery of these antiprotozoal properties of Geranin A highlights its potential in treating diseases caused by these protozoan pathogens (Calzada et al., 1999).

4. Neuroprotective Effects

A recent study has revealed the neuroprotective effects of Geraniin against cerebral ischemia/reperfusion injury. Geraniin was found to suppress oxidative stress and neuronal apoptosis, significantly reducing infarct volume and improving neurological deficit scores. These effects were associated with the activation of the Nrf2/HO-1 pathway, indicating Geraniin's potential as a drug candidate for ischemic stroke treatment (Yang et al., 2022).

5. Miscellaneous Biological Activities

Geranium species, including those containing Geranin A, have been traditionally used for various medicinal purposes. These plants are endowed with different biological activities like antimicrobial, cytoprotective, and immune-modulatory properties. Additionally, they have shown therapeutic effects in hypertension, cardiovascular disease, and metabolic dysregulation, justifying their use in traditional medicine (Cheng et al., 2017).

Propiedades

Fórmula molecular |

C30H24O10 |

|---|---|

Peso molecular |

544.5 g/mol |

Nombre IUPAC |

(1S,5R,6S,13R,21S)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C30H24O10/c31-15-5-1-13(2-6-15)27-21(36)11-18-19(34)12-23-25(28(18)38-27)26-24-20(35)9-17(33)10-22(24)39-30(40-23,29(26)37)14-3-7-16(32)8-4-14/h1-10,12,21,26-27,29,31-37H,11H2/t21-,26-,27+,29-,30+/m0/s1 |

Clave InChI |

LQRHGTVFFPMWCG-VCFSXNJSSA-N |

SMILES isomérico |

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@H]4[C@@H]([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O |

SMILES canónico |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B1235901.png)

![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235908.png)

![3-[(11R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235911.png)